Ethyl 6-[(E)-benzylideneamino]hexanoate
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Overview
Description
Ethyl 6-[(E)-benzylideneamino]hexanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by the presence of an ethyl ester group and a benzylideneamino group attached to a hexanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(E)-benzylideneamino]hexanoate typically involves the reaction of 6-aminohexanoic acid with benzaldehyde to form the Schiff base, which is then esterified with ethanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(E)-benzylideneamino]hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-carboxyhexanoic acid.
Reduction: Formation of Ethyl 6-aminohexanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-[(E)-benzylideneamino]hexanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Ethyl 6-[(E)-benzylideneamino]hexanoate involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds with enzymes, altering their activity. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromohexanoate: Similar in structure but contains a bromine atom instead of the benzylideneamino group.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Ethyl benzoate: Contains a benzene ring but lacks the hexanoate chain.
Uniqueness
Ethyl 6-[(E)-benzylideneamino]hexanoate is unique due to the presence of both the benzylideneamino group and the hexanoate chain, which confer specific chemical properties and potential biological activities not found in simpler esters .
Properties
CAS No. |
94925-65-2 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 6-(benzylideneamino)hexanoate |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)11-7-4-8-12-16-13-14-9-5-3-6-10-14/h3,5-6,9-10,13H,2,4,7-8,11-12H2,1H3 |
InChI Key |
VIKHWUWJMINEII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCN=CC1=CC=CC=C1 |
Origin of Product |
United States |
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